Mca-(Ala7,Lys(Dnp)9)-Bradykinin

Description

Significance of Synthetic Peptides as Biochemical Probes

Synthetic peptides, short chains of amino acids created in a laboratory, have become indispensable tools in biochemistry and molecular biology. nih.govcreative-enzymes.com Their importance lies in their ability to be engineered to mimic or interact with natural peptides and proteins, allowing researchers to probe complex biological processes with high precision. creative-enzymes.com Unlike larger proteins, synthetic peptides can be produced with high purity and modified at specific amino acid residues, offering a level of control that is crucial for detailed scientific investigation. rsc.org

These engineered peptides are frequently used as high-specificity substrates for enzymes, tools for studying ligand-receptor binding, and probes for a variety of molecular interactions. nih.govcreative-enzymes.com In drug discovery and development, they serve as foundational elements for creating new therapeutic agents, particularly for cardiovascular and inflammatory diseases, by targeting specific receptors with high precision to enhance therapeutic effects and minimize off-target issues. creative-enzymes.comchemimpex.com Furthermore, synthetic peptides are vital in diagnostics, where they are used as antigens in immunoassays and biosensors to detect diseases. creative-enzymes.com Their adaptability also makes them key components in vaccine development. creative-enzymes.com The ability to create peptides with specific, tunable properties has cemented their role as a cornerstone of innovation in the life sciences. creative-enzymes.comrsc.org

Overview of Mca-(Ala7,Lys(Dnp)9)-Bradykinin as a Specialized Research Tool

This compound is a highly specialized synthetic peptide designed as a sensitive, internally quenched fluorogenic substrate. glpbio.com It is primarily used in research to measure the activity of specific proteases, which are enzymes that break down proteins and peptides. chemimpex.com Its structure is a modification of bradykinin (B550075), a natural peptide involved in blood pressure regulation and inflammation. chemimpex.com

The key to its function lies in the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). medchemexpress.combiocat.com In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. When a protease cleaves the peptide bond between these two groups, they are separated, leading to a significant and measurable increase in fluorescence. medchemexpress.combiocompare.com This direct relationship between enzymatic activity and fluorescent signal allows for the real-time monitoring of specific proteases. nih.gov

This peptide is a particularly sensitive substrate for endothelin-converting enzyme-1 (ECE-1), a zinc metallopeptidase. glpbio.com Research has shown that it is hydrolyzed by ECE-1 approximately 10 times more efficiently than by neprilysin, another related enzyme, making it a selective tool for studying ECE-1 activity. medchemexpress.combiocompare.com It also serves as a substrate for other enzymes, including angiotensin-converting enzyme 2 (ACE2), insulin-degrading enzyme (IDE), and certain matrix metalloproteinases (MMPs), though with varying degrees of efficiency. glpbio.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

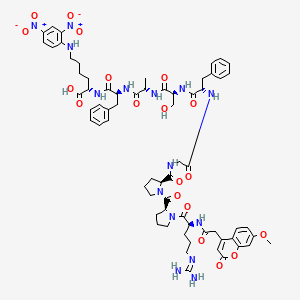

| Full Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | cpcscientific.comgentaur.pl |

| Molecular Formula | C₆₆H₈₁N₁₅O₁₉ | cpcscientific.combuyersguidechem.com |

| Molecular Weight | ~1388.46 g/mol | cpcscientific.comgentaur.pl |

| CAS Number | 323577-36-2 | glpbio.comcpcscientific.combuyersguidechem.com |

| Fluorescence | Excitation (Ex) <380 nm; Emission (Em) 451-495 nm | medchemexpress.com |

Table 2: Enzymatic Hydrolysis Data for this compound

| Enzyme | Catalytic Efficiency (kcat/Km) M⁻¹s⁻¹ | Source(s) |

|---|---|---|

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | glpbio.comcpcscientific.com |

| Neprilysin | 1.7 x 10⁶ | glpbio.comcpcscientific.com |

| Stromelysin 1 (MMP-3) | 2.18 x 10⁵ | glpbio.comcpcscientific.com |

| Gelatinase B (MMP-9) | 1.01 x 10⁴ | glpbio.comcpcscientific.com |

| Collagenase (MMP-1) | No hydrolysis observed | glpbio.comcpcscientific.com |

| Gelatinase A (MMP-2) | No hydrolysis observed | glpbio.comcpcscientific.com |

Evolution of Fluorescent Substrate Design in Protease Research

The study of proteases, enzymes implicated in numerous diseases like cancer and neurodegeneration, has been revolutionized by the evolution of fluorescent substrates. nih.gov These tools are essential for monitoring protease activity directly within their natural environments, such as in living cells and organisms. nih.gov

Early methods involved attaching a simple fluorescent label to a protein. Protease activity would break down the protein, and the resulting fragments could be separated and measured. A common method uses a casein protein labeled with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC). After incubation with a protease, the undigested protein is precipitated, and the fluorescence of the soluble, digested fragments in the supernatant is measured. youtube.com

A significant advancement was the development of internally quenched substrates based on FRET. nih.gov As with this compound, these probes contain a fluorophore and a quencher pair. Cleavage of the peptide backbone separates the pair, producing a clear fluorescent signal. This design allows for continuous, real-time measurement of enzyme activity. nih.gov

Further evolution came with the use of fluorescent proteins, such as Green Fluorescent Protein (GFP) and its spectral variants. nih.gov By genetically fusing two different fluorescent proteins on either side of a protease cleavage site, researchers created probes that could be expressed directly inside cells, eliminating the need for microinjection or in vitro modifications. This enabled the study of proteolytic processes within living organisms with greater ease and precision. nih.gov Concurrently, techniques like substrate phage display were developed to rapidly profile the specific amino acid sequences preferred by individual proteases, allowing for the design of highly selective and efficient substrates. nih.gov

Properties

Molecular Formula |

C66H81N15O19 |

|---|---|

Molecular Weight |

1388.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

InChI |

InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

InChI Key |

FDQLQIBWKJMUSI-HGGPOPJMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |

Origin of Product |

United States |

Molecular Mechanism of Action As a Fluorescent Substrate

Principles of Förster Resonance Energy Transfer (FRET) in Peptide Substrates

Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited "donor" fluorophore transfers energy to a proximal "acceptor" molecule, often a quencher. bachem.comwikipedia.org This energy transfer is exceptionally sensitive to the distance between the donor and acceptor, with the efficiency of transfer being inversely proportional to the sixth power of the distance separating them. wikipedia.org This "molecular ruler" characteristic makes FRET a powerful technique for studying molecular interactions and conformational changes in the 1-10 nanometer range. bachem.comnih.gov

In the context of peptide substrates, a fluorescent donor molecule and a quenching acceptor molecule are synthetically incorporated at different positions within a peptide sequence. acs.orgqyaobio.com When the peptide is intact, the donor and acceptor are in close proximity, allowing for efficient FRET to occur. qyaobio.com Consequently, the fluorescence of the donor is quenched. nih.gov The design of these substrates is strategic, with the peptide sequence containing a specific cleavage site for a target protease. bachem.com

Role of the (7-Methoxycoumarin-4-yl)acetyl (Mca) Fluorescent Moiety

In Mca-(Ala7,Lys(Dnp)9)-Bradykinin, the fluorescent donor is the (7-Methoxycoumarin-4-yl)acetyl (Mca) group. medchemexpress.commedchemexpress.com Mca is a derivative of coumarin (B35378) and serves as the fluorophore that emits a detectable light signal upon excitation. medchemexpress.com This moiety is typically attached to the N-terminus of the peptide. qyaobio.com The Mca group has specific excitation and emission wavelengths; for instance, 7-Methoxycoumarin-4-acetic acid has an excitation peak at approximately 322-325 nm and an emission peak around 381-392 nm. jpt.comaatbio.com In the absence of a quencher, Mca exhibits its characteristic fluorescence when excited by an appropriate light source. sigmaaldrich.com

Function of the 2,4-Dinitrophenyl (Dnp) Quenching Moiety

The quenching function in this compound is performed by the 2,4-Dinitrophenyl (Dnp) group, which is attached to the ε-amino group of the lysine (B10760008) residue at position 9. medchemexpress.comnih.gov Dnp acts as an efficient quencher for the Mca fluorophore. qyaobio.com For FRET to occur effectively, the emission spectrum of the donor (Mca) must overlap with the absorption spectrum of the acceptor (Dnp). bachem.comqyaobio.com In the intact peptide, the close proximity of Mca and Dnp allows the energy from the excited Mca to be transferred non-radiatively to the Dnp moiety, which then dissipates this energy without emitting light. wikipedia.org This results in the quenching of the Mca fluorescence. nih.gov The Dnp group is relatively small and cost-effective compared to other quenchers like Dabcyl, which can sometimes interfere with enzyme binding due to its bulkier structure. proteogenix.sciencenih.gov

Enzymatic Cleavage and Resultant Fluorescence Enhancement

This compound is designed as a substrate for specific proteases, notably endothelin-converting enzyme-1 (ECE-1). medchemexpress.comnovoprolabs.com It is also hydrolyzed by other enzymes such as neprilysin, stromelysin 1 (MMP-3), and gelatinase B (MMP-9). glpbio.com When a competent enzyme cleaves the peptide bond between the Mca fluorophore and the Dnp quencher, the two moieties are separated. acs.orgqyaobio.com This separation disrupts the FRET process, as the distance between the donor and acceptor increases significantly. nih.gov

Once the quenching effect of Dnp is removed, the Mca group, upon excitation, can once again emit its characteristic fluorescence. acs.orgnih.gov The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage. nih.gov This allows for a continuous and quantitative measurement of the enzyme's activity. qyaobio.com The efficiency with which different enzymes hydrolyze this substrate varies, as indicated by their kinetic parameters. glpbio.com

The table below presents research findings on the enzymatic hydrolysis of this compound by various proteases.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | glpbio.com |

| Neprilysin | 1.7 x 10⁶ | glpbio.com |

| Stromelysin 1 (MMP-3) | 218,000 | glpbio.com |

| Gelatinase B (MMP-9) | 10,100 | glpbio.com |

| MMP-1 | No Hydrolysis | glpbio.com |

| MMP-2 | No Hydrolysis | glpbio.com |

This table displays the catalytic efficiency (kcat/Km) of different enzymes for the hydrolysis of this compound. A higher kcat/Km value indicates a more efficient enzymatic reaction.

This substrate has also been identified as a substrate for insulin-degrading enzyme (IDE) and ACE2. glpbio.com The high sensitivity and selectivity for certain enzymes, like the 10-fold more efficient hydrolysis by ECE-1 compared to neprilysin, make this compound a valuable tool for studying their activity. medchemexpress.combiocompare.com

Application in Protease Activity and Kinetic Characterization

Substrate Specificity Profiling for Key Metallopeptidases

This fluorogenic substrate has been instrumental in dissecting the enzymatic activity of several important metallopeptidases, including endothelin-converting enzyme-1, neprilysin, and various matrix metalloproteinases.

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is recognized as a highly sensitive substrate for endothelin-converting enzyme-1 (ECE-1), a key enzyme in the production of the potent vasoconstrictor endothelin. medchemexpress.comnovoprolabs.commedchemexpress.comchemicalbook.com ECE-1 is a membrane-bound zinc metallopeptidase. glpbio.comcpcscientific.com The efficiency of ECE-1 hydrolysis of this substrate is notable, with a reported catalytic efficiency (kcat/Km) of 1.9 x 10⁷ M⁻¹s⁻¹. glpbio.comcellmano.com This high efficiency makes the substrate particularly useful for detailed kinetic studies of ECE-1 activity.

Neprilysin, another zinc metallopeptidase related in amino acid sequence to ECE-1, also hydrolyzes this compound. glpbio.comnih.gov However, the hydrolysis is significantly less efficient compared to ECE-1. medchemexpress.combiocompare.com The kcat/Km value for neprilysin-mediated hydrolysis is 1.7 x 10⁶ M⁻¹s⁻¹. glpbio.comcellmano.com This ten-fold lower efficiency compared to ECE-1 allows for the selective study of ECE-1 activity in the presence of neprilysin. medchemexpress.combiocompare.com

The utility of this compound extends to the family of matrix metalloproteinases (MMPs), which are crucial for the degradation of extracellular matrix proteins.

This substrate is rapidly hydrolyzed by stromelysin 1 (MMP-3), with a kcat/Km value of 218,000 M⁻¹s⁻¹. glpbio.comcpcscientific.comcellmano.com This indicates that this compound is an effective substrate for characterizing the enzymatic activity of MMP-3.

In contrast to MMP-3, gelatinase B (MMP-9) hydrolyzes this compound very slowly. glpbio.comcpcscientific.comcellmano.com The reported kcat/Km value for MMP-9 is 10,100 M⁻¹s⁻¹. glpbio.comcpcscientific.comcellmano.com This significant difference in hydrolysis rates between MMP-3 and MMP-9 highlights the substrate's utility in distinguishing the activities of these two closely related enzymes.

Notably, this compound is not hydrolyzed by matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-2 (MMP-2). glpbio.comcpcscientific.comcellmano.com This lack of reactivity further underscores the substrate's specificity and its value in selectively assaying certain MMPs.

Interactive Data Table: Kinetic Parameters of this compound Hydrolysis by Various Metallopeptidases

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ |

| Neprilysin | 1.7 x 10⁶ |

| Stromelysin 1 (MMP-3) | 218,000 |

| Gelatinase B (MMP-9) | 10,100 |

| Matrix Metalloproteinase-1 (MMP-1) | No Hydrolysis |

| Matrix Metalloproteinase-2 (MMP-2) | No Hydrolysis |

Insulin-Degrading Enzyme (IDE) Substrate Evaluation

This compound has been identified as a substrate for the insulin-degrading enzyme (IDE). nih.govnih.gov IDE is a crucial zinc-metalloprotease involved in the catabolism of multiple physiologically important peptides, including insulin. The use of this fluorogenic bradykinin (B550075) analog allows researchers to study the enzymatic activity and substrate specificity of IDE, contributing to the broader investigation of its roles in metabolic regulation.

Angiotensin-Converting Enzyme 2 (ACE2) Enzymatic Assessment

The compound is also employed as a substrate for Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system and a receptor for coronaviruses. nih.govnih.gov The hydrolysis of this compound by ACE2 provides a method for assessing the enzyme's activity. This is particularly relevant for studies investigating the physiological functions of ACE2 and its role in cardiovascular disease and viral infections. While other specific fluorogenic substrates like Mca-Ala-Pro-Lys(Dnp)-OH are also used for detecting ACE2 activity in tissues, the bradykinin-based substrate remains a relevant tool in its enzymatic characterization. mdpi.com

Quantitative Determination of Enzyme Kinetics

The unique properties of this compound make it highly suitable for the precise measurement of enzyme kinetic parameters.

Measurement of kcat/Km Values for Catalytic Efficiency

The catalytic efficiency (kcat/Km) of various proteases can be determined using this compound. This parameter is fundamental to understanding how efficiently an enzyme can bind to and hydrolyze a substrate. For instance, it has been used to differentiate the activity of closely related peptidases. The substrate is hydrolyzed much more efficiently by endothelin-converting enzyme-1 (ECE-1) than by neprilysin, demonstrating its utility in distinguishing between the activities of these enzymes. nih.gov Research has quantified the kcat/Km values for the hydrolysis of this substrate by several matrix metalloproteinases (MMPs) as well. nih.gov

Table 1: Catalytic Efficiency (kcat/Km) of Various Proteases on this compound This table is interactive. You can sort and filter the data.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Enzyme Class |

|---|---|---|

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | Zinc Metallopeptidase |

| Neprilysin (NEP) | 1.7 x 10⁶ | Zinc Metallopeptidase |

| Stromelysin 1 (MMP-3) | 218,000 | Matrix Metalloproteinase |

| Gelatinase B (MMP-9) | 10,100 | Matrix Metalloproteinase |

| MMP-1 | No Hydrolysis | Matrix Metalloproteinase |

| MMP-2 | No Hydrolysis | Matrix Metalloproteinase |

Data sourced from GlpBio. nih.gov

Optimization of Fluorometric Assays for Protease Activity

Fluorometric assays using this compound are optimized for high sensitivity and real-time measurement of protease activity. nih.gov The cleavage of this substrate is monitored by detecting the increase in fluorescence emission at approximately 400-420 nm with an excitation wavelength of around 320-325 nm. nih.govmdpi.com For accurate kinetic measurements, assay conditions are established to ensure that less than 10% of the substrate is consumed, maintaining a linear rate of product formation over time. nih.gov The concentration of the substrate solution is typically determined by measuring the absorbance of the Dnp group. nih.gov This methodology allows for a continuous and highly reproducible assessment of enzyme activity, crucial for detailed kinetic studies. nih.gov

Investigation of Thimet Oligopeptidase (TOP) Function

This compound is a confirmed substrate for Thimet Oligopeptidase (TOP, EC 3.4.24.15), a widely distributed metalloendopeptidase involved in neuropeptide metabolism. nih.govnih.gov The substrate, referred to as mca-Bk in some studies, has been instrumental in probing the structure-function relationships and substrate selectivity of TOP. nih.gov

Localization and Characterization of TOP Activity in Tissue Homogenates (e.g., Bovine Lens)

The characterization of TOP activity in various tissues is essential for understanding its physiological roles. Studies have successfully measured TOP enzymatic activity in crude tissue homogenates from brain, testis, and liver using quenched fluorescence substrates. nih.gov This approach allows for the localization and quantification of the enzyme's activity within different biological samples. nih.gov While bradykinin and its receptors are known to be present and functional in bovine ocular tissues, including the ciliary muscle which influences lens function, specific studies characterizing TOP in bovine lens homogenates using this compound have not been documented in the reviewed literature. nih.gov However, the established use of this substrate for TOP kinetic assays and the application of similar fluorogenic peptides in tissue homogenates provide a clear methodological basis for such future investigations. nih.govnih.gov

Elucidation of TOP Substrate Specificity and Cleavage Site Preferences

Thimet oligopeptidase (TOP), a zinc metalloendopeptidase, is known to play a crucial role in the metabolism of various bioactive peptides, including bradykinin. The use of fluorogenic substrates like this compound has been instrumental in delineating its substrate specificity.

Research has consistently shown that TOP preferentially cleaves the Phe-Ser bond within the bradykinin sequence. The hydrolysis of this compound by TOP results in the separation of the Mca and Dnp groups, leading to a measurable increase in fluorescence, which directly correlates with enzyme activity. This specific cleavage is a hallmark of TOP's enzymatic action on bradykinin.

Interactive Table: Kinetic Parameters for Thimet Oligopeptidase (TOP) with a Fluorogenic Substrate

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| QFS* | 11.3 ± 1.1 | 1.8 ± 0.1 | 1.6 x 10⁵ |

*Data obtained for the similar fluorogenic substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH (QFS). This table is for illustrative purposes to represent the typical kinetic profile of TOP.

Modulatory Effects on TOP Activity

The activity of TOP is not static but is subject to regulation by various intracellular molecules. Among these, adenosine (B11128) triphosphate (ATP) and glutathione (B108866) (GSH) have been identified as significant modulators.

ATP: Studies have revealed that free ATP can act as an inhibitor of TOP activity. nih.gov This inhibition is believed to occur through the interaction of ATP with the zinc ion located at the active site of the enzyme. nih.gov The concentration-dependent nature of this inhibition suggests a physiological mechanism for regulating TOP's proteolytic functions within the cell. However, detailed quantitative data on the dose-response relationship between ATP concentration and the inhibition of this compound hydrolysis by TOP are not extensively documented in publicly available literature.

GSH: Glutathione, a key antioxidant in the cell, also plays a role in modulating TOP activity. While direct quantitative data on the effects of GSH on the cleavage of this compound is scarce, the broader context of redox modulation of TOP is an active area of research. It is understood that the redox state of the cellular environment, influenced by the ratio of reduced to oxidized glutathione (GSH/GSSG), can impact the activity of thiol-sensitive enzymes like TOP. nih.govmdpi.com

Characterization of Protease Activity from Periodontopathogens

Beyond its use in studying mammalian enzymes, this compound and similar fluorogenic substrates are valuable for characterizing proteases from pathogenic bacteria, such as those implicated in periodontal disease.

Porphyromonas gingivalis (PgPepO): This periodontopathogen produces a range of proteolytic enzymes. One such enzyme, PgPepO, has been investigated for its ability to degrade bradykinin. Interestingly, studies have shown that PgPepO cleaves bradykinin at the Pro7-Phe8 bond, a different site compared to the Phe-Ser bond targeted by TOP. This highlights a key difference in the substrate specificity between the host and bacterial enzymes. While it is plausible that this compound could be used to assay PgPepO activity, specific studies detailing this application are not widely reported.

Tannerella forsythia (TfPepO): Another significant bacterium in periodontal disease, Tannerella forsythia, also possesses a complex proteolytic system. However, there is a lack of specific research in the public domain detailing the characterization of its protease, TfPepO, using this compound. The substrate specificities of proteases from T. forsythia are an area of ongoing investigation to understand their roles in the pathogenesis of periodontal disease.

Advanced Methodologies Employing Mca Ala7,lys Dnp 9 Bradykinin

Spectroscopic Techniques for Enzyme Reaction Monitoring

The unique FRET-based design of Mca-(Ala7,Lys(Dnp)9)-Bradykinin makes it an ideal substrate for spectroscopic monitoring of enzyme activity.

Real-time fluorescence spectroscopy is the primary application for this substrate, allowing for continuous monitoring of enzymatic reactions. As an enzyme like ECE-1 cleaves the substrate, the fluorescent Mca group is liberated from the quenching effects of the Dnp group, causing a time-dependent increase in fluorescence intensity. This rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.

This relationship allows for the precise determination of key enzyme kinetic parameters. For instance, by measuring the initial reaction velocities at various substrate concentrations, researchers can calculate the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The specificity of an enzyme for the substrate is often expressed as the catalytic efficiency (kcat/Km). This compound has been used to determine the catalytic efficiency of several enzymes, highlighting its utility in comparative enzyme studies. glpbio.com It is hydrolyzed much more efficiently by ECE-1 than by neprilysin, making it a selective substrate for ECE-1. biocompare.com

Detailed research has quantified the kinetic parameters for the hydrolysis of this compound by various metallopeptidases. glpbio.com

Table 1: Enzyme Kinetic Parameters for the Hydrolysis of this compound

| Enzyme | Catalytic Efficiency (kcat/Km) M⁻¹s⁻¹ | Hydrolysis Activity |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | Very High |

| Neprilysin | 1.7 x 10⁶ | High |

| Stromelysin 1 (MMP-3) | 218,000 | Moderate |

| Gelatinase B (MMP-9) | 10,100 | Very Slow |

| MMP-1 | No Hydrolysis | None |

| MMP-2 | No Hydrolysis | None |

This table presents the catalytic efficiency of various enzymes in hydrolyzing the this compound substrate. Data sourced from GlpBio. glpbio.com

The cleavage of this compound can be monitored by observing changes in its fluorescence emission spectrum. The Mca fluorophore typically has an excitation wavelength in the ultraviolet range (<380 nm) and an emission wavelength in the blue range (451-495 nm). medchemexpress.com Upon enzymatic cleavage, the intensity of the emission peak in this blue region increases, providing a clear signal of proteolysis.

Beyond simple intensity measurements, fluorescence anisotropy can also be employed to study the proteolytic event. Anisotropy measures the rotational mobility of a fluorescent molecule. The large, intact this compound peptide tumbles relatively slowly in solution, resulting in a higher fluorescence anisotropy value. When the enzyme cleaves the substrate, it produces smaller, faster-tumbling fragments. This increased rotational freedom of the Mca-containing fragment leads to a decrease in the measured fluorescence anisotropy, offering an alternative and sensitive method for monitoring the progress of the enzymatic reaction.

Chromatographic and Mass Spectrometric Analyses of Enzymatic Products

While fluorescence methods are excellent for monitoring reaction rates, chromatography and mass spectrometry are essential for separating and definitively identifying the products of enzymatic cleavage.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique used to separate the components of the enzymatic reaction mixture. In a typical setup, the reaction mixture is injected into an HPLC system equipped with a C18 column. The different components—the intact substrate, the Mca-containing fragment, and the Dnp-containing fragment—will have different polarities and sizes, causing them to interact differently with the hydrophobic stationary phase of the column.

This results in their separation, with each compound eluting at a characteristic retention time. By monitoring the column effluent with a UV or fluorescence detector, researchers can quantify the amount of remaining substrate and the amount of each product formed over time. This provides a complementary method to fluorescence spectroscopy for studying reaction kinetics and can confirm the extent of substrate cleavage. The use of ultra-high-performance liquid chromatography (UPLC) can further enhance the speed and resolution of these separations. waters.com

Mass spectrometry (MS) provides unambiguous identification of the enzymatic cleavage products by measuring their mass-to-charge ratios (m/z). waters.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS can be used to rapidly determine the precise molecular weights of the fragments produced. This allows researchers to confirm the exact site of cleavage within the peptide's amino acid sequence.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. waters.comnih.gov In an MS/MS experiment, a specific product ion is selected, fragmented further, and its constituent fragment ions are analyzed. This fragmentation pattern provides sequence information, allowing for the definitive structural elucidation of the cleavage products. This level of detail is crucial for understanding the precise mechanism of action of the enzyme under investigation.

Utility in High-Throughput Biochemical Screening

The properties of this compound make it exceptionally well-suited for high-throughput screening (HTS) assays, a cornerstone of modern drug discovery. chemimpex.com The goal of HTS is to rapidly test thousands to millions of compounds for their ability to inhibit a specific enzyme target.

The assay is simple to perform in a multi-well plate format (e.g., 96 or 384 wells). The enzyme, the this compound substrate, and a test compound from a chemical library are combined in each well. The plate is then incubated, and the fluorescence is measured using a plate reader. If a test compound is an effective inhibitor of the enzyme, it will prevent or slow the cleavage of the substrate, resulting in a low or absent fluorescence signal compared to a control well with no inhibitor. This "mix-and-read" format is robust, easily automated, and provides a clear signal, making it an ideal method for identifying potential drug candidates that target proteases like ECE-1. medchemexpress.com

Table 2: Compound Names

| Short Name/Code | Full Chemical Name |

| This compound | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH |

| ECE-1 | Endothelin-Converting Enzyme-1 |

| Mca | (7-methoxycoumarin-4-yl)acetyl |

| Dnp | 2,4-dinitrophenyl |

| MMP-1 | Matrix Metalloproteinase-1 |

| MMP-2 | Matrix Metalloproteinase-2 |

| MMP-3 | Matrix Metalloproteinase-3 (Stromelysin 1) |

| MMP-9 | Matrix Metalloproteinase-9 (Gelatinase B) |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| UPLC | Ultra-High-Performance Liquid Chromatography |

| MALDI-ToF-MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |

| QqToF MS | Quadrupole and Time-of-Flight Mass Spectrometry |

| MS/MS | Tandem Mass Spectrometry |

Application in Enzyme Inhibitor Discovery Platforms

The unique properties of this compound make it a valuable tool in the discovery of novel enzyme inhibitors, particularly for proteases. Its utility stems from its design as an internally quenched fluorescent substrate, which allows for the sensitive and continuous monitoring of enzyme activity. This characteristic is especially advantageous in high-throughput screening (HTS) platforms, a cornerstone of modern drug discovery. nih.gov

The fundamental principle behind its application is Fluorescence Resonance Energy Transfer (FRET). thno.orgscielo.br In its intact state, the fluorescent Mca ((7-methoxycoumarin-4-yl)acetyl) group's emission is absorbed by the quenching Dnp (2,4-dinitrophenyl) group due to their close proximity. medchemexpress.combiocat.com Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, this quenching is disrupted, leading to a measurable increase in fluorescence. thno.orgmedchemexpress.com This direct relationship between enzyme activity and fluorescent signal provides a robust and easily quantifiable readout for screening large libraries of potential inhibitors. scielo.br

Enzyme inhibitor discovery platforms employing this compound typically involve incubating the target enzyme with the substrate and a library of test compounds. A reduction in the rate of fluorescence increase compared to a control (enzyme and substrate without an inhibitor) indicates that a compound is inhibiting the enzyme's activity. This method allows for the rapid identification of "hits" from large chemical libraries, which can then be further characterized and optimized to develop potent and selective inhibitors. nih.govnih.gov

This compound is a particularly sensitive fluorogenic substrate for endothelin-converting enzyme-1 (ECE-1), a membrane-bound zinc metallopeptidase. medchemexpress.comcpcscientific.com It is also hydrolyzed by neprilysin, though ECE-1 is approximately ten times more efficient, providing a degree of selectivity. medchemexpress.comcpcscientific.com The substrate is also utilized in assays for other enzymes, including angiotensin-converting enzyme 2 (ACE2) and insulin-degrading enzyme (IDE).

Table 1: Research Findings on Enzyme Hydrolysis of this compound

| Enzyme | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Notes | Reference(s) |

|---|---|---|---|

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | Very sensitive substrate | cpcscientific.com |

| Neprilysin | 1.7 x 10⁶ | Hydrolyzed 10-fold less efficiently than by ECE-1 | cpcscientific.com |

| Stromelysin 1 (MMP-3) | 2.18 x 10⁵ | Rapidly hydrolyzed | cpcscientific.com |

| Gelatinase B (MMP-9) | 1.01 x 10⁴ | Very slowly hydrolyzed | cpcscientific.com |

| MMP-1 | No hydrolysis observed | Not a substrate | cpcscientific.com |

| MMP-2 | No hydrolysis observed | Not a substrate | cpcscientific.com |

The application of such FRET-based assays extends beyond initial hit identification. They are also crucial for determining the potency of inhibitors (e.g., by calculating the half-maximal inhibitory concentration, IC50), studying enzyme kinetics, and investigating the mechanism of inhibition. The sensitivity and continuous nature of the assay allow for detailed characterization of inhibitor-enzyme interactions. scielo.br The development of selective inhibitors for metalloproteinases like ECE-1 and matrix metalloproteinases (MMPs) is of significant therapeutic interest for various pathological conditions, including cancer and cardiovascular diseases. nih.govmdpi.com

Synthetic Considerations and Their Influence on Research Data

Peptide Synthesis Strategies for Mca-(Ala7,Lys(Dnp)9)-Bradykinin

The synthesis of this compound, a specialized fluorescently-quenched peptide substrate, is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net This method, pioneered by Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. researchgate.netekb.eg Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed for the synthesis of bradykinin (B550075) analogs. researchgate.net The Fmoc strategy is often preferred due to its use of milder reaction conditions for deprotection. genscript.com

The synthesis of this particular analog involves the standard SPPS protocol for the bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), with specific modifications to incorporate the fluorophore and quencher moieties. nih.gov The sequence for this compound is Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH. gentaur.pl

Key Synthetic Steps:

Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid, in this case, a protected lysine (B10760008), to a suitable resin.

Chain Elongation: The peptide chain is built by sequentially coupling the protected amino acids corresponding to the bradykinin sequence, with the substitution of Alanine (B10760859) at position 7. gentaur.pl

Incorporation of Lys(Dnp): At position 9, a lysine residue with its side-chain amino group pre-modified with a dinitrophenyl (Dnp) group is incorporated. sigmaaldrich.com The Dnp group acts as the quencher. Fmoc-Lys(Dnp)-OH is a commercially available building block that can be coupled using standard activation methods like PyBOP®/DIPEA. sigmaaldrich.com

Incorporation of Mca: The fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), is typically coupled to the N-terminus of the completed peptide chain while it is still attached to the resin. sigmaaldrich.com This is achieved by reacting the free N-terminal amine with Mca-OH using a suitable coupling agent. sigmaaldrich.com

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support, and all protecting groups are removed. This is commonly accomplished using a strong acid cocktail, most frequently containing a high concentration of trifluoroacetic acid (TFA). researchgate.netgenscript.com

Purification: The crude peptide is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product from truncated sequences and other impurities. lifetein.com TFA is also a common additive in the mobile phase for RP-HPLC to improve separation. genscript.comgenscript.com

This multi-step process results in the final product, this compound, which is often isolated as a TFA salt due to the extensive use of trifluoroacetic acid in the final stages of its preparation. lifetein.commolecularcloud.org

Impact of Trifluoroacetate (B77799) (TFA) Counterion on Peptide Behavior

During SPPS and subsequent purification by RP-HPLC, peptides are frequently exposed to trifluoroacetic acid (TFA). genscript.comgenscript.com While free TFA can be removed by lyophilization, TFA anions often remain bound to the positively charged residues of the peptide (such as arginine and lysine) and the N-terminus, forming trifluoroacetate salts. genscript.comlifetein.com This residual TFA can significantly alter the peptide's physicochemical properties and biological activity, leading to potential artifacts in research data. genscript.comnih.gov

The presence of TFA counterions in a peptide preparation can lead to misleading results in cell-based assays. genscript.com The effects can be either inhibitory or stimulatory, depending on the cell type and the concentration of TFA. genscript.com

Cell Growth Stimulation: Conversely, in some cell lines, such as murine glioma cells, TFA has been observed to enhance cell growth and protein synthesis at micromolar concentrations. genscript.com This could lead to false-positive results in assays screening for growth-promoting peptides.

Modulation of Receptor Activity: TFA has been identified as an allosteric modulator of the glycine (B1666218) receptor (GlyR), increasing the receptor's activity at lower concentrations of its natural agonist, glycine. nih.gov This highlights the potential for TFA to directly interact with and alter the function of cellular proteins, independent of the peptide it is associated with.

These findings underscore the critical importance of considering the potential effects of TFA when interpreting data from in vitro cellular studies.

Table 1: Reported Effects of TFA on In Vitro Cell-Based Assays

| Cell Type/System | Observed Effect of TFA | Concentration | Citation |

| Fetal Rat Osteoblasts | Reduced cell proliferation | As low as 10 nM | genscript.com |

| Chondrocytes | No significant hazard (compared to osteoblasts) | Not specified | genscript.com |

| Murine Glioma Cells | Enhanced cell growth and protein synthesis | 0.5 - 7.0 mM | genscript.com |

| Glycine Receptor (in oocytes) | Allosteric modulator, increasing receptor activity | Not specified | nih.gov |

| THP-1 Macrophage Cells | Activation of MAPK and NF-κB signaling pathways | Not specified | acs.org |

The TFA counterion can also interfere with the characterization of a peptide's secondary structure using spectroscopic techniques. genscript.comnih.gov This interference can complicate the analysis of structure-function relationships.

Infrared (IR) Spectroscopy: TFA exhibits a strong absorbance band around 1670 cm⁻¹, which significantly overlaps with the amide I band (1600–1700 cm⁻¹) of peptides. genscript.comnih.gov The amide I band is crucial for determining the secondary structure elements (e.g., α-helices, β-sheets) of a peptide. The presence of the TFA signal can therefore obscure the true conformational features of the peptide. nih.gov

Circular Dichroism (CD) Spectroscopy: The TFA counterion has been shown to influence the CD spectra of peptides. For example, in studies with Pediocin PA-1, TFA induced a slight increase in helical structures compared to when chloride was the counterion. nih.gov While sometimes subtle, these changes can affect the interpretation of a peptide's conformational preferences in solution.

These spectroscopic perturbations highlight the need to be aware of and, if possible, eliminate the influence of TFA when conducting detailed structural studies of synthetic peptides.

Given the potential for TFA to confound experimental results, several methods have been developed to remove or replace the TFA counterion from synthetic peptide preparations. The choice of method often depends on the properties of the peptide and the desired final salt form.

Salt Exchange via Lyophilization with Acid: This is a widely used method where the TFA salt of the peptide is dissolved in a dilute solution of a stronger acid, such as hydrochloric acid (HCl), and then lyophilized. lifetein.comlifetein.compeptide.com The process is often repeated multiple times to ensure complete exchange. lifetein.comnih.gov This converts the peptide to its corresponding salt (e.g., hydrochloride salt), and the more volatile free TFA is removed during lyophilization. toxicdocs.org

Reversed-Phase HPLC (RP-HPLC): The TFA counterion can be exchanged during the HPLC purification step by using a mobile phase that contains a different, biocompatible acid, such as acetic acid. lifetein.comomizzur.com The peptide is loaded onto the column and washed with a buffer containing the new counterion before elution. omizzur.com

Ion-Exchange Chromatography: This technique involves passing the peptide solution through an anion-exchange resin that has been pre-equilibrated with the desired counterion (e.g., acetate (B1210297) or chloride). nih.govpeptide.comtoxicdocs.org The TFA anions bind to the resin and are replaced by the new counterion in the peptide solution.

Solid-Phase Extraction (SPE): A newer approach utilizes SPE cartridges for simultaneous purification and counterion exchange. mdpi.com This method is reported to be fast, efficient, and does not require extensive instrumentation. mdpi.com

Deprotonation/Reprotonation: This method involves dissolving the peptide in a basic solution to deprotonate the positively charged groups, which releases the TFA counterion. The peptide is then precipitated and re-dissolved in a solution containing the desired acid to form the new salt. researchgate.net

Table 2: Comparison of Methods for TFA Removal/Exchange

| Method | Principle | Advantages | Disadvantages | Citations |

| Lyophilization with Stronger Acid (e.g., HCl) | Replacement of TFA with the anion of a stronger, more volatile acid. | Simple and effective for complete exchange. | The highly acidic conditions can potentially damage sensitive peptides. Limited to counterions of strong acids. | lifetein.comlifetein.compeptide.comtoxicdocs.orgresearchgate.net |

| Reversed-Phase HPLC | Use of a different ion-pairing agent (e.g., acetic acid) in the mobile phase. | Can be integrated into the purification step. | May require optimization of chromatographic conditions. Peptide loss can occur. | lifetein.comomizzur.comresearchgate.net |

| Ion-Exchange Chromatography | TFA anions are exchanged for a different anion on a resin. | Mild conditions. Can be used for a wide variety of counterions. | Can be time-consuming and may result in peptide loss. | nih.govpeptide.comtoxicdocs.orgresearchgate.net |

| Solid-Phase Extraction (SPE) | Simultaneous purification and counterion exchange on a cartridge. | Fast, low-cost, and efficient. | Method development may be required for different peptides. | mdpi.com |

The selection of an appropriate method is crucial for obtaining a peptide sample that is free from the confounding effects of TFA, thereby ensuring the generation of accurate and reliable research data.

Emerging Research Frontiers and Potential Applications

Design and Evaluation of Enzyme Modulators and Inhibitors

Mca-(Ala7,Lys(Dnp)9)-Bradykinin serves as a critical component in the development and characterization of novel enzyme modulators and inhibitors, particularly for proteases implicated in cardiovascular and inflammatory diseases. chemimpex.com Its use in biochemical assays allows for the screening of compound libraries to identify molecules that can alter the activity of target enzymes like ECE-1. chemimpex.commedchemexpress.com

In a typical inhibitor evaluation assay, the constant concentration of this compound and the target enzyme are incubated with varying concentrations of a potential inhibitor. The rate of fluorescence increase is measured, and a decrease in this rate signifies inhibitory activity. This process allows for the determination of key inhibitory constants (e.g., IC₅₀), which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. The high sensitivity of the substrate enables the precise quantification of even potent inhibitors.

Table 1: Illustrative Data for Inhibitor Evaluation using this compound

| Inhibitor Concentration | Enzyme Activity (Relative Fluorescence Units/min) | Percent Inhibition |

| 0 nM (Control) | 1500 | 0% |

| 1 nM | 1275 | 15% |

| 10 nM | 780 | 48% |

| 50 nM | 405 | 73% |

| 100 nM | 225 | 85% |

| 500 nM | 75 | 95% |

This table presents hypothetical data to illustrate the principle of an enzyme inhibition assay.

The specificity of this substrate allows researchers to develop selective inhibitors. For instance, because this compound is hydrolyzed much more efficiently by ECE-1 than by the related enzyme neprilysin, it can be used to screen for compounds that preferentially target ECE-1. medchemexpress.combiocompare.com

Elucidation of Enzyme-Substrate Interactions through Biophysical Techniques

The primary biophysical technique leveraged by this compound is fluorescence spectroscopy. The engineered FRET pair within the peptide allows for real-time monitoring of enzyme kinetics. This continuous assay format is advantageous for detailed mechanistic studies of enzyme-substrate interactions, providing insights into the catalytic efficiency of different proteases.

The catalytic efficiency of an enzyme for a given substrate is often expressed as the kcat/Km value. Research has quantified the hydrolysis of this compound by several important proteases, revealing significant differences in their ability to process this substrate. glpbio.com Endothelin-converting enzyme-1 (ECE-1) hydrolyzes the substrate with very high efficiency. glpbio.com While also a substrate for neprilysin, it is cleaved approximately 10 times more efficiently by ECE-1, making it a selective tool for distinguishing the activity of these two enzymes. medchemexpress.comglpbio.com Furthermore, this peptide is rapidly hydrolyzed by stromelysin-1 (MMP-3) but only very slowly by gelatinase B (MMP-9), and it is not cleaved by collagenase (MMP-1) or gelatinase A (MMP-2). glpbio.com

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Various Proteases

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | glpbio.com |

| Neprilysin (NEP) | 1.7 x 10⁶ | glpbio.com |

| Stromelysin-1 (MMP-3) | 218,000 | glpbio.com |

| Gelatinase B (MMP-9) | 10,100 | glpbio.com |

| MMP-1 | No Hydrolysis | glpbio.com |

| MMP-2 | No Hydrolysis | glpbio.com |

These kinetic data are fundamental for building models of enzyme behavior and for understanding the substrate preferences that dictate their biological roles.

Development of Novel Protease Activity Assays for Biomedical Research

The unique properties of this compound make it an ideal reagent for developing novel and sensitive protease activity assays for biomedical research. chemimpex.com Its application is crucial in studies where the direct measurement of enzyme activity, rather than protein levels, is necessary to understand the physiological state.

Key features contributing to its utility in assay development include:

High Sensitivity: The significant increase in fluorescence upon cleavage allows for the detection of low enzyme concentrations. medchemexpress.com

Selectivity: The substrate shows preferential cleavage by certain enzymes, such as ECE-1 over neprilysin, enabling researchers to parse the activity of individual proteases within a complex mixture. medchemexpress.comglpbio.com

Real-Time Measurement: The continuous nature of the assay allows for kinetic analysis without the need to stop the reaction at various time points.

Versatility: It has been successfully used as a substrate for multiple enzymes of therapeutic interest, including ECE-1, ACE2, and IDE. glpbio.com

These assays are pivotal in pharmaceutical development and in fundamental research aimed at understanding the roles of proteases in various biological processes. chemimpex.com For example, assays using this substrate can help elucidate the enzymatic pathways involved in blood pressure regulation and inflammation, where bradykinin (B550075) itself is a key mediator. chemimpex.com

Integration into Complex Cellular and Tissue Models for Mechanistic Insights

A significant frontier in research is the use of this compound to measure enzyme activity directly within complex biological systems, such as cell lysates or tissue homogenates. This moves beyond studies with purified enzymes to provide deeper mechanistic insights into cellular and tissue physiology and pathology.

For example, the renin-angiotensin system (RAS) and the kallikrein-kinin system, in which bradykinin is a central component, are critical for physiological regulation. elifesciences.org Imbalances in these systems can lead to severe pathologies. Recent research has proposed a "bradykinin storm" model to explain the symptoms of certain diseases, where dysregulation of enzymes like ACE and ACE2 leads to a massive elevation of bradykinin levels. elifesciences.orgnih.gov This can cause increased vascular permeability, vasodilation, and hypotension. elifesciences.orgnih.gov

By using this compound as a substrate for ACE2, researchers can measure the activity of this key enzyme in lung tissue models or in bronchoalveolar lavage fluid cells from patients. elifesciences.org This allows for the investigation of how viral infections or other pathological stimuli alter the RAS balance at a functional, enzymatic level. Such studies can validate mechanistic models and identify points for therapeutic intervention. elifesciences.org The ability to quantify enzyme activity in these complex models is essential for connecting molecular events to the physiological outcomes observed in tissues and the whole organism.

Table 3: Compound and Protein Names Mentioned in this Article

| Name | Type |

| This compound | Synthetic Fluorogenic Peptide |

| (7-methoxycoumarin-4-yl)acetyl (Mca) | Fluorescent Group |

| 2,4-dinitrophenyl (Dnp) | Quenching Group |

| Bradykinin | Vasoactive Peptide |

| Endothelin-Converting Enzyme-1 (ECE-1) | Metalloendopeptidase |

| Angiotensin-Converting Enzyme 2 (ACE2) | Carboxypeptidase |

| Neprilysin (NEP) | Metalloendopeptidase |

| Insulin-Degrading Enzyme (IDE) | Metalloendopeptidase |

| Stromelysin-1 (MMP-3) | Matrix Metalloproteinase |

| Gelatinase B (MMP-9) | Matrix Metalloproteinase |

| MMP-1 | Matrix Metalloproteinase |

| MMP-2 | Matrix Metalloproteinase |

| Renin | Aspartyl Protease |

| Angiotensin | Peptide Hormone |

| Kallikrein | Serine Protease |

| Kininogen | Precursor Protein |

Q & A

Basic Research Questions

Q. What structural features of Mca-(Ala7,Lys(Dnp)9)-Bradykinin make it a fluorogenic substrate for ECE-1?

- Answer : The compound incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher. Upon enzymatic cleavage (e.g., by ECE-1), the physical separation of Mca and Dnp results in a measurable increase in fluorescence intensity. This Förster resonance energy transfer (FRET)-based mechanism enables real-time monitoring of enzyme activity .

Q. How can researchers validate the selectivity of this compound for ECE-1 over related proteases like neprilysin?

- Answer : Comparative kinetic assays should be performed using purified ECE-1 and neprilysin. Evidence shows that ECE-1 hydrolyzes this substrate 10× more efficiently than neprilysin, but confirmatory studies require:

- Control experiments with selective inhibitors (e.g., phosphoramidon for neprilysin).

- HPLC validation of cleavage products to confirm specificity .

Q. What are the standard protocols for measuring ECE-1 activity using this substrate in in vitro assays?

- Answer :

Prepare reaction buffers (pH 7.4, 37°C) with thiol activators (e.g., dithiothreitol) and metal cofactors (e.g., Zn²⁺).

Monitor fluorescence at excitation/emission wavelengths of 328/393 nm.

Use purified ECE-1 or tissue homogenates (e.g., bovine lens cortex) and validate activity with inhibitors like EDTA or ATP .

Advanced Research Questions

Q. How can contradictory data on substrate specificity (e.g., unexpected cleavage by non-target proteases) be resolved?

- Answer : Contradictions may arise from enzyme source variability (e.g., tissue-specific isoforms) or assay conditions. Mitigation strategies include:

- Chromatographic purification of enzymes (e.g., via ion-exchange or size-exclusion chromatography) to exclude contaminating proteases .

- Cross-validation with alternative substrates (e.g., unlabeled bradykinin) and mass spectrometry to identify cleavage sites .

Q. What experimental design considerations are critical for studying the regulatory effects of ATP and glutathione (GSH) on ECE-1 activity using this substrate?

- Answer :

- Dose-response curves : Test physiological concentrations of ATP (1–5 mM) and GSH (1–3 mM) to assess inhibition kinetics.

- Pre-incubation protocols : Determine if inhibition is reversible or irreversible by pre-treating enzymes with inhibitors before substrate addition.

- Structural analysis : Use molecular docking simulations to explore ATP/GSH binding sites on ECE-1 .

Q. How can this compound be applied to study pathological peptide degradation in aging or disease models?

- Answer :

- Aged tissue models : Incubate the substrate with homogenates from aged tissues (e.g., bovine lens) to assess enzyme activity changes.

- Disease relevance : Link ECE-1 activity to pathologies like hypertension by correlating substrate cleavage rates with bradykinin metabolite levels (e.g., des-Arg⁹-bradykinin) .

Q. What methodological advancements could improve the sensitivity of fluorogenic assays using this substrate?

- Answer :

- Microplate readers : Use high-throughput systems with enhanced signal-to-noise ratios.

- Quenching optimization : Test alternative quenchers (e.g., QSY-7) to reduce background fluorescence.

- Single-molecule imaging : Apply total internal reflection fluorescence (TIRF) microscopy for real-time enzyme tracking .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.